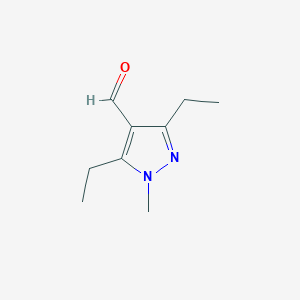
5-(Aminometil)-2-(trifluorometil)pirimidin-4-amina
Descripción general
Descripción
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine, also known as ATMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ATMP is a small molecule that exhibits interesting biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis. 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has been reported to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anti-tumor activity. 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has also been found to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has been shown to protect neuronal cells from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively easy to synthesize, making it readily available for research purposes. However, 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has several potential future directions for research. One possible direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine derivatives with improved therapeutic efficacy. Another direction is to explore its potential use in combination therapy with other drugs or therapeutic modalities. Finally, 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine could be further evaluated for its safety and efficacy in preclinical and clinical studies, with the aim of developing it into a clinically useful therapeutic agent.
Aplicaciones Científicas De Investigación
Productos farmacéuticos
El grupo trifluorometil en este compuesto juega un papel crítico en el desarrollo de productos farmacéuticos. Su presencia puede alterar significativamente la actividad biológica de una molécula, lo que la hace valiosa en el diseño y descubrimiento de fármacos. El compuesto puede servir como un bloque de construcción para crear nuevos agentes terapéuticos, particularmente debido a su potencial para mejorar las propiedades farmacocinéticas .
Agroquímicos
En la investigación agroquímica, los derivados del compuesto podrían explorarse por su potencial como precursores de nuevos pesticidas o herbicidas. El grupo trifluorometil es conocido por mejorar la estabilidad y la biodisponibilidad de los agroquímicos, lo que podría conducir a productos más efectivos y duraderos .
Síntesis orgánica
Este compuesto es valioso en la síntesis orgánica, particularmente en reacciones de trifluorometilación radical. Puede actuar como un precursor o intermedio en la síntesis de moléculas orgánicas complejas, incluidas aquellas con sustituyentes pirimidin-4-il, que son prevalentes en muchos compuestos biológicamente activos .
Bioquímica
En bioquímica, el compuesto podría utilizarse en el estudio de las interacciones enzima-sustrato, particularmente aquellas que involucran análogos de pirimidina. También podría ser útil para sondear los mecanismos de las enzimas que interactúan con sustratos trifluorometilados .
Química medicinal
Las aplicaciones del compuesto en química medicinal probablemente estén relacionadas con su potencial como andamiaje para el desarrollo de fármacos. Sus características estructurales podrían explotarse para crear nuevos compuestos con propiedades medicinales mejoradas, como una mayor potencia o selectividad para ciertos objetivos biológicos .
Propiedades
IUPAC Name |
5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,1,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPNTGTHPIXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699465 | |
| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2822-73-3 | |
| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



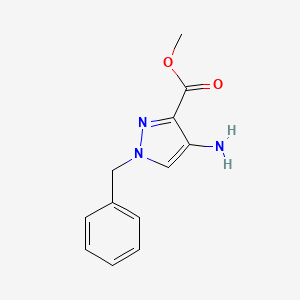
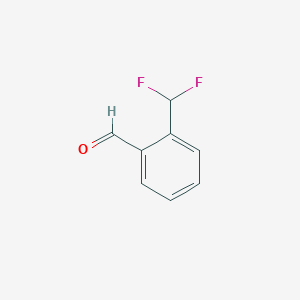
![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)


![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1395638.png)
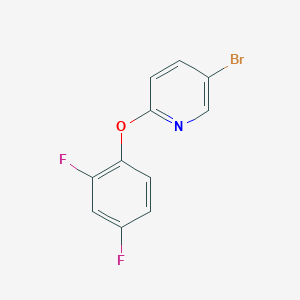
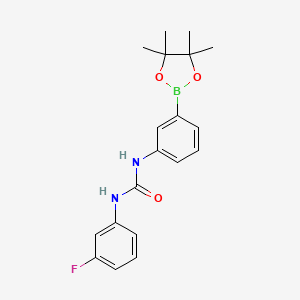
![6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one](/img/structure/B1395643.png)

